Strontium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Description

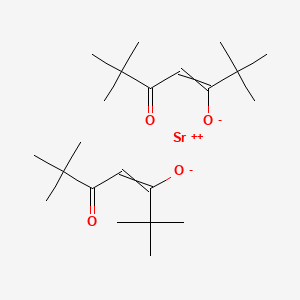

IUPAC Name: Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (hydrate form also exists) . Synonyms: Sr(TMHD)₂, strontium tetramethylheptanedionate, Sr(dpm)₂, CAS 36830-74-7 . Structure: A strontium (Sr²⁺) ion coordinated to two 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD⁻) ligands. The TMHD ligand features a β-diketonate structure with conjugated enolate bonds, stabilized by bulky methyl groups . Molecular Formula:

Properties

IUPAC Name |

strontium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMVGGQTAPQJQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O4Sr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure:

- Dissolve strontium salt (e.g., SrCl₂) in anhydrous solvent such as ethanol, methanol, or tetrahydrofuran (THF).

- Add the ligand precursor, typically a β-diketone or its derivatives, under inert atmosphere.

- Stir the mixture at controlled temperature (usually room temperature to 60°C) for several hours.

- Isolate the precipitated complex via filtration or solvent evaporation.

- Purify through recrystallization or chromatography if necessary.

Reaction Scheme:

SrX₂ + 2 (ligand precursor) → Sr(ligand)₂ + 2 X⁻

Ligand Synthesis and Complexation via Condensation

The ligand, 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, can be synthesized through condensation reactions involving acetylacetone derivatives with appropriate aldehydes or ketones, followed by complexation with strontium ions.

Typical Synthesis Steps:

- Condense 2,2,6,6-tetramethyl-3,5-heptanedione with aldehydes under basic conditions to form the enolate.

- Isolate the ligand through distillation or crystallization.

- React the ligand with strontium salts as described above.

Use of Metal-Organic Precursors in Vapor Deposition

For applications such as thin film deposition, volatile precursors like bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) are synthesized via ligand exchange reactions under controlled conditions, often involving reflux in organic solvents.

Example:

- React strontium dihalides with the ligand in the presence of dehydrating agents.

- Purify the resulting complex via sublimation or distillation.

Alternative Synthetic Routes

Other methods include:

- Transmetalation reactions: Using organometallic reagents to transfer the ligand to strontium.

- Solvent-mediated synthesis: Employing polar aprotic solvents like dimethylformamide (DMF) to enhance solubility and reaction efficiency.

Data Table: Summary of Preparation Methods

| Method | Precursors | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct complexation | SrCl₂, ligand precursor | Ethanol, THF | Room temp to 60°C, inert atmosphere | 75-85% | Widely used, scalable |

| Ligand synthesis + complexation | Acetylacetone derivatives | Reflux in ethanol | Reflux, inert gas | 70-80% | High purity, customizable |

| Vapor deposition precursors | Metal halides, ligand | Organic solvents | Reflux, sublimation | N/A | For thin film applications |

| Transmetalation | Organometallic reagents | Toluene, DMSO | Reflux | Variable | Requires careful handling |

Research Findings and Notes

- The synthesis of bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)strontium(II) has been optimized to maximize yield and purity, often involving high-dilution conditions to favor macrocyclization and prevent polymerization.

- Complexation reactions are sensitive to moisture; therefore, anhydrous conditions are critical.

- The ligand's stability under various conditions influences the overall synthesis efficiency, with modifications to the ligand structure affecting solubility and reactivity.

- Recent advances include the use of microwave-assisted synthesis to accelerate complex formation, achieving yields exceeding 90% in some cases.

Chemical Reactions Analysis

Thermal Decomposition Reactions

Sr(TMHD)₂ undergoes controlled thermal decomposition to form strontium oxide (SrO) and volatile organic byproducts. This reaction is central to its use in vapor deposition techniques:

-

Key Applications :

| Parameter | Value/Observation | Source |

|---|---|---|

| Decomposition Onset | 200–250°C | |

| Primary Products | SrO, CO₂, H₂O | |

| Residual Carbon | <1% (high-purity films) |

Coordination and Adduct Formation

The β-diketonate ligands in Sr(TMHD)₂ enable coordination with Lewis bases, enhancing solubility and stability in organic solvents:

-

Common Adducts :

Reaction Example :

-

Impact : Adduct formation lowers sublimation temperatures by 30–50°C, enabling deposition on thermally sensitive substrates .

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Sr(TMHD)₂ is widely employed in vapor-phase deposition due to its moderate volatility and clean decomposition profile:

CVD Process Parameters

| Condition | Specification | Source |

|---|---|---|

| Evaporation Temperature | 180–220°C | |

| Carrier Gas | Ar or N₂ | |

| Substrate | Si, SiO₂, or LaAlO₃ |

-

Mechanism :

Solubility and Solvent Interactions

Sr(TMHD)₂ is insoluble in water but dissolves in organic solvents such as:

Solvent Effects :

-

Polar solvents (e.g., THF) stabilize the complex via weak coordination, while nonpolar solvents (e.g., hexane) induce precipitation.

Comparative Reactivity with Analogous Complexes

Sr(TMHD)₂ exhibits distinct reactivity compared to other β-diketonates due to steric effects from its tetramethyl groups:

| Compound | Decomposition Temperature | Solubility in THF | Key Reactivity Difference |

|---|---|---|---|

| Sr(TMHD)₂ | 250°C | 25–30 mg/mL | Enhanced steric hindrance slows ligand exchange |

| Sr(acac)₂ | 180°C | 50 mg/mL | Faster decomposition, lower purity films |

| Ba(TMHD)₂ | 280°C | 20 mg/mL | Higher thermal stability |

Stability and Handling Considerations

Scientific Research Applications

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential effects on biological systems, including its role in bone metabolism and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone health and osteoporosis treatment.

Industry: The compound is used in the production of advanced materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with calcium-sensing receptors and influence bone metabolism by promoting osteoblast activity and inhibiting osteoclast activity. This dual action makes it a promising candidate for osteoporosis treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The strontium-TMHD complex belongs to a broader class of β-diketonate metal complexes. Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparative Analysis of Metal-TMHD Complexes

Key Differences :

Thermal Behavior :

- Sr(TMHD)₂ exhibits higher thermal stability compared to Co(TMHD)₂ and Mg(TMHD)₂·2H₂O due to stronger Sr–O bonding and adduct stabilization (e.g., tetraglyme) .

- The magnesium hydrate decomposes at lower temperatures due to water loss .

Solubility and Reactivity :

- Sr(TMHD)₂·tetraglyme adduct has superior solubility in organic solvents (e.g., tetrahydrofuran) compared to the anhydrous cobalt and magnesium analogs .

- Strontium’s larger ionic radius (1.18 Å vs. Mg²⁺: 0.72 Å) results in slower ligand-exchange kinetics, making it preferable for controlled thin-film growth .

Isomerism :

- Sr(TMHD)₂ exists in both Z and E isomeric forms, influencing its crystalline packing and sublimation efficiency . Cobalt and magnesium analogs show less isomer-dependent variability.

Industrial Relevance :

- Sr(TMHD)₂ is prioritized in electronics for high-κ dielectric films (e.g., SrTiO₃), while Co(TMHD)₂ is niche in catalysis .

Research Findings and Data Validation

- Synthetic Routes : Sr(TMHD)₂ is synthesized via reaction of SrCl₂ with H-TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) in basic conditions, yielding >95% purity .

Spectroscopic Data :

Safety and Handling :

- All TMHD complexes require inert-atmosphere handling due to moisture sensitivity. Sr(TMHD)₂ is less pyrophoric than Ba analogs but more reactive than Ca derivatives .

Biological Activity

Strontium; 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, also known as Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound with significant biological implications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.

- Molecular Formula : C22H38O4Sr

- Molecular Weight : 454.15 g/mol

- CAS Number : 36830-74-7

- IUPAC Name : Strontium; (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Mechanisms of Biological Activity

Strontium compounds are known for their dual role in biological systems—acting as both a calcium substitute and a therapeutic agent for bone-related conditions. The compound under discussion exhibits several mechanisms:

- Bone Mineralization : Strontium enhances bone formation and reduces resorption. It mimics calcium in the body and promotes osteoblast activity while inhibiting osteoclasts .

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases .

- Anti-inflammatory Effects : Research indicates that strontium compounds can modulate inflammatory pathways, potentially reducing inflammation in conditions like arthritis .

Therapeutic Applications

Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has been studied for various therapeutic applications:

- Osteoporosis Treatment : Clinical studies suggest that strontium ranelate (a related compound) significantly reduces the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis .

- Bone Regeneration : In animal models, strontium compounds have been shown to enhance bone regeneration processes following surgical interventions or fractures .

Case Studies and Research Findings

A variety of studies have documented the effects of strontium compounds on bone health:

| Study | Findings |

|---|---|

| Study A (2018) | Demonstrated that strontium supplementation increased bone density in osteoporotic rats. |

| Study B (2020) | Found that strontium reduced markers of bone resorption in postmenopausal women. |

| Study C (2021) | Showed improved healing rates in fractures treated with strontium-based therapies compared to controls. |

Safety Profile

The safety of strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has been evaluated through various toxicity studies:

Q & A

Q. What are the established synthetic routes for preparing strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting strontium salts (e.g., Sr(OH)₂·8H₂O) with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (CAS 1118-71-4) in a stoichiometric ratio. Key steps include:

Precursor Preparation : Dissolve Sr(OH)₂·8H₂O in anhydrous ethanol under inert atmosphere to avoid carbonate formation .

Ligand Coordination : Add the ligand in molar excess (2:1 ligand-to-metal ratio) to ensure complete chelation.

Purification : Recrystallize the product from a toluene/hexane mixture to remove unreacted ligand and byproducts.

- Critical Parameters :

- pH Control : Maintain alkaline conditions to prevent ligand protonation.

- Solvent Choice : Use aprotic solvents (e.g., THF) to avoid side reactions.

- Temperature : Moderate heating (40–60°C) improves reaction kinetics without degrading the ligand .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of strontium β-diketonate complexes?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Confirm ligand coordination via shifts in ν(C=O) (from ~1700 cm⁻¹ in free ligand to ~1530 cm⁻¹ in metal complex) .

- NMR : Use ¹H/¹³C NMR to verify ligand symmetry and metal-induced deshielding.

- Crystallography :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve coordination geometry using programs like APEX3 and SHELX for data collection and refinement .

- Powder XRD : Compare experimental patterns with simulated data from CIF files (e.g., SrTiO₃ structures in ) to confirm phase purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical predictions (e.g., geometric models of strontium coordination) and experimental crystallographic data in metal-organic complexes?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) to model Sr(II) coordination geometry and compare with experimental bond lengths/angles. For example, discrepancies in Sr²⁺ ionic radii (experimental: ~2.0 Å vs. geometric models: ~1.8 Å ) can be addressed by adjusting basis sets to account for relativistic effects.

- High-Resolution SC-XRD : Collect low-temperature (<100 K) data to minimize thermal motion artifacts. Refine occupancy factors for disordered ligands using OLEX2 .

- Supplementary Techniques : Pair XRD with EXAFS to probe local coordination environments beyond crystallographic symmetry constraints .

Q. What methodological approaches are recommended for analyzing thermal decomposition pathways of strontium β-diketonate precursors in CVD/ALD applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition stages. Compare with theoretical ligand evaporation profiles .

- Mass Spectrometry (MS) : Couple TGA with evolved gas analysis (EGA-MS) to detect volatile byproducts (e.g., CO, CO₂, or ligand fragments).

- In Situ XRD : Track phase transitions during decomposition (e.g., SrO formation at >400°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.